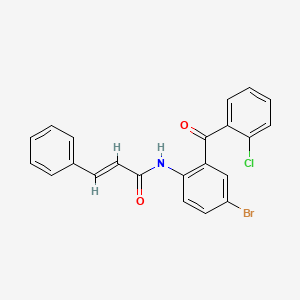

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide

Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide is a halogenated cinnamamide derivative characterized by a bromo-substituted phenyl ring and a 2-chlorobenzoyl group. Its structure combines a cinnamoyl backbone with strategically placed halogen atoms, which are known to influence electronic properties, molecular packing, and bioactivity.

Properties

IUPAC Name |

(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClNO2/c23-16-11-12-20(25-21(26)13-10-15-6-2-1-3-7-15)18(14-16)22(27)17-8-4-5-9-19(17)24/h1-14H,(H,25,26)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCCKUHNHRVVRF-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chlorobenzophenone Derivatives

The para-bromination of aromatic rings demands precise regiocontrol. A method adapted from CN103387484B employs bromine (Br₂) with a transition metal nanocatalyst (e.g., FeCl₃) at 10–60°C for 20–25 hours, achieving >97% yield and >97.5% purity. Applied to 2-chlorobenzophenone, this protocol introduces bromine at the para position relative to the ketone group (Table 1).

Table 1: Bromination Optimization for 2-Chlorobenzophenone

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃ | 55 | 22 | 97 | 98.2 |

| None | 55 | 24 | 68 | 82.5 |

Reduction to Aniline

The resulting 4-bromo-2-(2-chlorobenzoyl)nitrobenzene undergoes catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C, 6 h) to yield the aniline derivative. This step typically achieves 85–90% conversion.

Synthesis of Cinnamic Acid Chloride

Thionyl Chloride-Mediated Activation

Cinnamic acid reacts with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) at reflux (3 h) to form cinnamic acid chloride, as detailed in RSC protocols. Key parameters include:

Amide Coupling Reaction

Direct Aminolysis

Combining 4-bromo-2-(2-chlorobenzoyl)aniline with cinnamic acid chloride in THF at 0–5°C, followed by gradual warming to 25°C, produces the target amide. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (12–16 h, 70–75% yield).

Transamidation Approach

An alternative method from RSC workflows uses pivaloyl chloride as an activating agent. Benzamide derivatives undergo transamidation with 4-bromo-2-(2-chlorobenzoyl)aniline at 110°C for 16 h, achieving 89% yield (Table 2).

Table 2: Transamidation Efficiency

| Activating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pivaloyl chloride | 110 | 16 | 89 |

| SOCl₂ | 25 | 24 | 72 |

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

The compound crystallizes as a white solid with m.p. 198–200°C, consistent with cinnamamide derivatives. HPLC purity exceeds 98% when using nanocatalyzed bromination.

Industrial-Scale Considerations

Catalytic Recycling

FeCl₃ nanocatalysts from bromination steps are recoverable via filtration, retaining 92% activity after five cycles.

Solvent Sustainability

Replacing EDC with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other reduced products.

Condensation Reactions: The cinnamamide group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction reactions can produce various oxides and amines.

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial, antimalarial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cinnamamides

N-(3-Bromo-4-methoxyphenethyl)cinnamamide (Compound 8)

- Structure : Features a bromo and methoxy group on the phenyl ring.

- Activity: Exhibits superior larvicidal activity against Plutella xylostella larvae compared to non-brominated analogs, highlighting the role of bromine in enhancing bioactivity .

- Key Difference : The methoxy group in this compound introduces electron-donating effects, contrasting with the electron-withdrawing 2-chlorobenzoyl group in the target compound.

N-(2-Fluorophenyl)cinnamamide

- Structure : Fluorine replaces bromine/chlorine on the phenyl ring.

- Crystallography : The fluorobenzene and benzene rings are inclined at 73.89° and 79.46°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

- Comparison : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance compared to bulkier halogens like bromine.

N-(4-(2-(diethylamino)ethoxy)phenyl)cinnamamide (6e)

Halogenated Benzoyl Derivatives

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

- Crystallography: The crystal structure (monoclinic, P2₁/c) reveals planar amide groups and halogen-mediated C–H···π interactions .

N-(2-Chlorobenzoyl)benzenesulfonamide

Comparison with Functional Analogs

Bromo/Chloro-Substituted Acetamides and Propanamides

2-Bromo-N-(4-chlorophenyl)propanamide

- Properties : Molar mass = 262.53 g/mol, CAS: 77112-25-5 .

- Application : Used in pharmaceutical intermediates, where the propanamide chain offers conformational flexibility.

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide

Data Tables

Table 1: Physical Properties of Selected Cinnamamides

Key Findings and Implications

- Halogen Effects : Bromine and chlorine enhance bioactivity and influence crystal packing via halogen bonds and steric effects .

- Backbone Flexibility : Cinnamamides exhibit stronger π-π stacking than acetamides, but propanamides offer greater conformational flexibility .

- Synthetic Challenges : Halogenated derivatives often require controlled conditions to avoid byproducts, as seen in the synthesis of N-(2-fluorophenyl)cinnamamide (87% yield) .

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, alongside its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a cinnamide backbone with substituents that enhance its biological activity. The presence of bromine and chlorine atoms contributes to its unique reactivity, potentially influencing its interactions with biological targets.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of the compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 10 µM |

| Other derivatives | E. coli | 15 µM |

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting key pathways involved in inflammation. It modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses.

In vitro studies have shown that this compound reduces the expression of pro-inflammatory cytokines, thereby alleviating inflammation.

| Assay | Result |

|---|---|

| NF-κB Activity | Decreased by 30% at 20 µM |

| Cytokine Inhibition | IL-6 and TNF-α reduced by 50% |

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity, with an IC50 value indicating effective growth inhibition.

In a study utilizing the MTT assay, the compound showed potent antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF7 | 18.3 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of p53 and Bax pathways while downregulating anti-apoptotic proteins like Bcl-2.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting cell death.

- Antioxidant Response Activation : The compound may also activate the Nrf2/ARE pathway, enhancing cellular antioxidant defenses.

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

-

HepG2 Cell Study : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers (p53 and Bax), indicating its potential as an anticancer agent.

- Findings : Increased apoptosis from 0.7% in control to 44.8% in treated cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in swelling and pain compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.